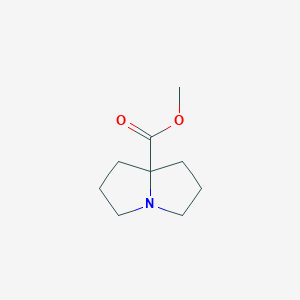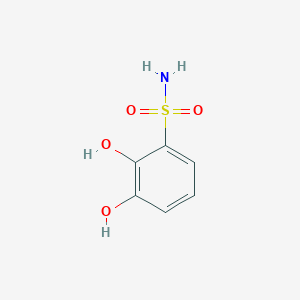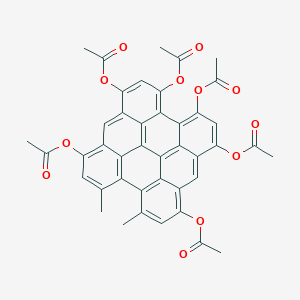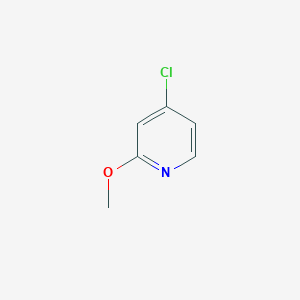
4-Chloro-2-methoxypyridine
Descripción general
Descripción
4-Chloro-2-methoxypyridine is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by a chlorine atom and a methoxy group, respectively.
Mecanismo De Acción
Target of Action
4-Chloro-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its target, the organoboron reagent, through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups .
Biochemical Pathways
The SM cross-coupling reaction involving this compound affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The result of this compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methoxypyridine interacts with various biomolecules in biochemical reactions. It is used as a reagent in the preparation of cyclopalladated ferrocenylimines, which are catalysts for the preparation of arylboronate esters . The nature of these interactions is complex and involves several steps, including the formation of bonds with enzymes and proteins.
Cellular Effects
It is known that the compound plays a role in the preparation of arylboronate esters, which are involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent in the preparation of cyclopalladated ferrocenylimines . These catalysts are used in the preparation of arylboronate esters, which can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in the preparation of arylboronate esters , which may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used in the preparation of arylboronate esters , which may have varying effects at different dosages.
Metabolic Pathways
It is known that the compound is used in the preparation of arylboronate esters , which may interact with various enzymes and cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is used in the preparation of arylboronate esters , which may interact with transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is known that the compound is used in the preparation of arylboronate esters , which may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while reactions with thiols can produce thiopyridines.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxypyridine has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but with the positions of the chlorine and methoxy groups reversed.
2-Chloro-4-nitropyridine: Contains a nitro group instead of a methoxy group.
4-Methoxy-2(1H)-pyridone: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
4-Chloro-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
4-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDUQQXDOAPXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627204 | |
| Record name | 4-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72141-44-7 | |
| Record name | 4-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
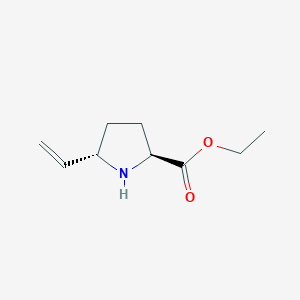
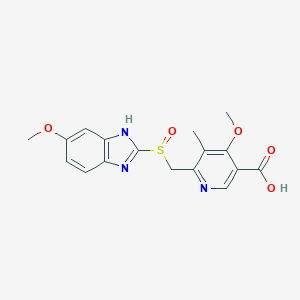
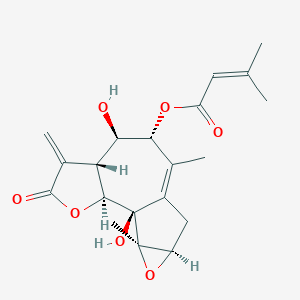
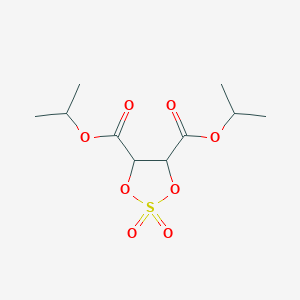
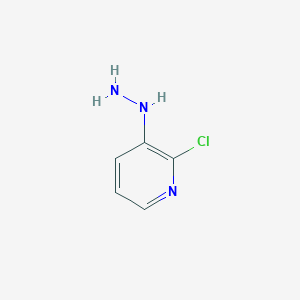
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)
